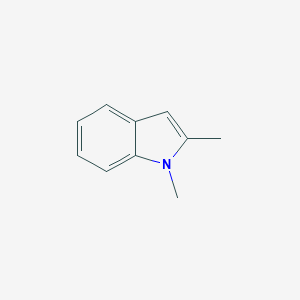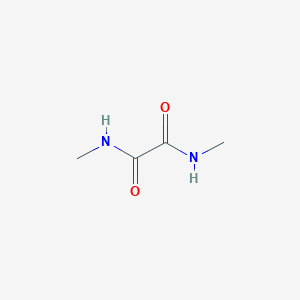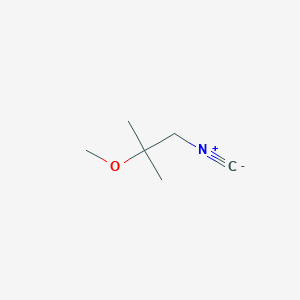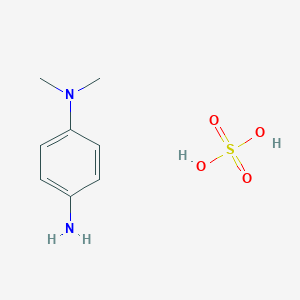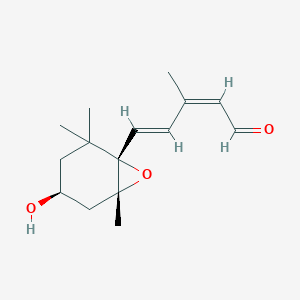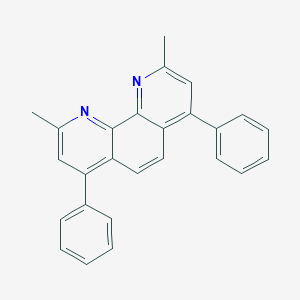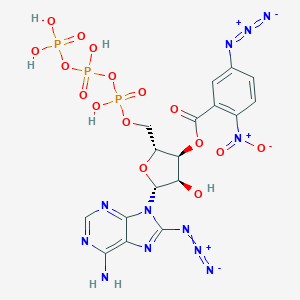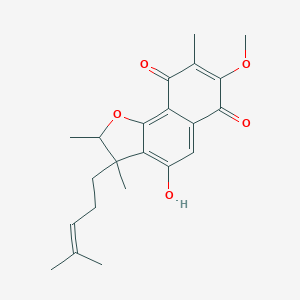
Furaquinocin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furaquinocin C is a natural product isolated from the fermentation broth of Streptomyces sp. B706. It is a member of the quinolone family of antibiotics and has shown promising results in scientific research as a potential drug candidate for various diseases.
Scientific Research Applications
Biosynthesis and Biochemical Characterization
Furaquinocin Biosynthesis and Enzymatic Function : Furaquinocin is a polyketide-isoprenoid hybrid (meroterpenoid) with antitumor properties, synthesized by Streptomyces sp. strain KO-3988. The enzyme Fur7 is identified as a prenyltransferase that plays a crucial role in attaching a geranyl group to polyketide scaffolds during furaquinocin biosynthesis. This process involves the conversion of 2-methoxy-3-methyl-flaviolin to furaquinocin. Fur7's substrate promiscuity and kinetic constants with different substrates have been characterized, revealing insights into its biochemical role in furaquinocin production (Kumano, Tomita, Nishiyama, & Kuzuyama, 2010).
Novel Furaquinocin Analogs Identification : Novel analogs of furaquinocin, such as Furaquinocins I and J, have been isolated from Streptomyces reveromyceticus. These compounds differ in their structural components attached to the naphthoquinone skeleton, expanding the understanding of furaquinocin's structural diversity and potential for new applications (Panthee et al., 2011).
Intermediate Identification in Furaquinocin Biosynthesis : The discovery of 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione as an early-stage intermediate in furaquinocin biosynthesis highlights the complex pathways involved in the formation of this meroterpenoid. This intermediate is produced by a series of enzymes in Streptomyces, providing a deeper understanding of the biosynthetic steps leading to furaquinocin (Isogai, Nishiyama, & Kuzuyama, 2012).
Gene Cluster for Furaquinocin Biosynthesis : The identification and expression of the gene cluster responsible for furaquinocin A biosynthesis in Streptomyces sp. strain KO-3988 have laid the foundation for understanding the genetic and molecular basis of furaquinocin production. This breakthrough facilitates further research into genetic manipulation for enhanced production or novel analogs (Kawasaki et al., 2006).
Synthesis and Therapeutic Potential
Total Synthesis of Furaquinocins : The development of a modular approach for the total synthesis of furaquinocin A, B, and E demonstrates significant progress in the chemical synthesis of these compounds. This synthesis method opens avenues for large-scale production and potential pharmaceutical applications (Trost, Thiel, & Tsui, 2003).
Therapeutic Application in Antibacterial Activity : Furaquinocin L, derived from Streptomyces sp., has shown activity against Gram-positive bacteria without cytotoxic effects, highlighting its potential as a novel antibacterial agent. This finding expands the therapeutic scope of furaquinocin beyond its known antitumor properties (Tistechok et al., 2022).
properties
CAS RN |
134984-98-8 |
|---|---|
Product Name |
Furaquinocin C |
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-enyl)-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O5/c1-11(2)8-7-9-22(5)13(4)27-21-16-14(10-15(23)17(21)22)19(25)20(26-6)12(3)18(16)24/h8,10,13,23H,7,9H2,1-6H3 |
InChI Key |
GDSPWZDWUUGKIM-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)C |
Canonical SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)C |
synonyms |
furaquinocin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)



